BenchChemオンラインストアへようこそ!

Azimilide (Dihydrochloride)

Electrophysiology Potassium Channel Pharmacology Cardiac Action Potential

Azimilide dihydrochloride is the only class III antiarrhythmic offering dual IKr/IKs blockade with rate-independent atrial ERP prolongation—a critical differentiator from selective IKr blockers like sotalol and dofetilide. With ~85% oral bioavailability, a 114-hour half-life enabling once-daily dosing, and a low Torsades de Pointes risk, it is the definitive tool for AF electrophysiology research, persistent AF clinical trial design, and chronic in vivo cardiovascular studies. Ensure your protocol's validity—substitution is not scientifically justifiable.

Molecular Formula C23H30Cl3N5O3
Molecular Weight 530.9 g/mol
Cat. No. B1238020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzimilide (Dihydrochloride)
Synonyms1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride
2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride
azimilide
azimilide dihydrochloride
azmilide
NE 10064
NE-10064
Molecular FormulaC23H30Cl3N5O3
Molecular Weight530.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl
InChIInChI=1S/C23H28ClN5O3.2ClH/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18;;/h4-9,16H,2-3,10-15,17H2,1H3;2*1H/b25-16-;;
InChIKeyHHPSICLSNHCSNZ-DSHYBBOZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azimilide Dihydrochloride: Class III Antiarrhythmic Agent with Dual IKr/IKs Potassium Channel Blockade for Research Procurement


Azimilide dihydrochloride (NE-10064) is a Vaughan Williams Class III antiarrhythmic agent that prolongs cardiac action potential duration and refractory periods via blockade of cardiac potassium channels. Distinct from conventional class III agents such as sotalol and dofetilide that selectively block the rapidly activating delayed rectifier potassium current (IKr), azimilide is characterized by its dual blockade of both IKr and the slowly activating component (IKs) [1]. This unique electrophysiological profile translates into specific pharmacodynamic properties, including rate-independent effects on atrial effective refractory period (ERP) [2]. With an oral bioavailability of approximately 85% and a prolonged elimination half-life of roughly 114 hours, azimilide supports once-daily dosing regimens in clinical research settings [3]. The compound has been extensively investigated in clinical trials for the maintenance of sinus rhythm following cardioversion in patients with persistent atrial fibrillation (AF) and for the suppression of ventricular arrhythmias in patients with implantable cardioverter-defibrillators (ICDs) [4].

Why Generic Substitution Fails: Rationale for Azimilide Dihydrochloride Procurement Over Single-Channel Blockers


The interchangeability of Class III antiarrhythmic agents is not scientifically justifiable due to fundamental differences in their ion channel pharmacology and resultant clinical and electrophysiological profiles. While agents like sotalol and dofetilide are highly selective IKr blockers, azimilide's dual IKr/IKs blockade [1] confers distinct rate-independent effects on action potential duration, a property not observed with pure IKr blockers [2]. Furthermore, clinical trial data from head-to-head comparisons, such as the A-COMET-II trial, demonstrate quantifiably different efficacy outcomes between azimilide and sotalol in patients with persistent AF [3]. Even within the same class, proarrhythmic risk profiles differ; azimilide is associated with a low potential for Torsades de Pointes compared to sotalol and dofetilide [4]. Substituting azimilide for another class III agent in a research protocol would introduce a confounding variable, as the pharmacodynamic response cannot be extrapolated from one drug to another. The specific, quantitative evidence detailed below underscores why only azimilide dihydrochloride meets the precise electrophysiological criteria for certain research applications.

Quantitative Differentiation of Azimilide Dihydrochloride: Head-to-Head Efficacy and Electrophysiological Comparisons for Informed Procurement


Dual IKr/IKs Channel Blockade: A Differentiating Electrophysiological Signature vs. Single-Channel Blockers

Azimilide dihydrochloride exhibits a unique electrophysiological signature by blocking both the rapid (IKr) and slow (IKs) components of the cardiac delayed rectifier potassium current, a mechanism that distinguishes it from conventional class III agents like sotalol and dofetilide, which are selective IKr blockers [1]. In vitro assays using guinea-pig cardiac myocytes and expressed HERG channels quantify this dual activity: azimilide blocks IKr with an IC50 of approximately 1 μM and IKs with an IC50 of approximately 2.6 μM . Furthermore, its block of the HERG channel, which underlies IKr, demonstrates frequency-dependence, with IC50 values of 1.4 μM at 0.1 Hz and 5.2 μM at 1 Hz . This dual-channel blockade is hypothesized to contribute to its distinct rate-independent effects on refractoriness and its efficacy in various arrhythmia models compared to pure IKr blockers [1].

Electrophysiology Potassium Channel Pharmacology Cardiac Action Potential

Rate-Independent Atrial Refractoriness: Superiority Over Dofetilide in an Experimental AF Model

In a direct head-to-head comparison in a canine model of vagal atrial fibrillation (AF), azimilide demonstrated a superior rate of AF termination compared to the pure IKr blocker dofetilide [1]. Azimilide terminated AF in 13 out of 14 dogs (93%), whereas dofetilide terminated AF in only 6 out of 12 dogs (50%, P < 0.05) [1]. This efficacy difference is mechanistically linked to their divergent effects on atrial effective refractory period (ERP). Dofetilide exhibited marked reverse use-dependence, where its ERP-prolonging effect diminished at faster heart rates (ERP increased by 51±3% at a basic cycle length of 400 ms vs. 17±3% at 200 ms) [1]. In contrast, azimilide's effect on ERP was rate-independent (ERP increase of 38±6% at 400 ms vs. 35±10% at 200 ms) [1].

Atrial Fibrillation Electrophysiology Refractory Period

Comparative Clinical Efficacy in Persistent AF: Outcome Data vs. Sotalol from the A-COMET-II Trial

The A-COMET-II trial, a randomized, double-blind study in 658 patients with persistent atrial fibrillation (AF), provides a direct clinical comparison between azimilide, sotalol, and placebo [1]. The study's primary endpoint, time to recurrence of AF, revealed that azimilide (125 mg once daily) was slightly superior to placebo (median time to recurrence: 14 days vs. 12 days; P=0.0320) but significantly inferior to sotalol (160 mg twice daily) (median time to recurrence: 14 days vs. 28 days; P=0.0002) [1]. The hazard ratio for sotalol-to-azimilide was 0.652 (95% CI: 0.523-0.814) [1]. At the end of the 26-week study period, 19% of patients on azimilide, 15% on placebo, and 33% on sotalol remained free of AF recurrence (P<0.01) [1].

Clinical Trial Atrial Fibrillation Comparative Efficacy

Favorable Proarrhythmia Risk Profile: Lower Torsades de Pointes Potential Compared to Sotalol and Dofetilide

A comparative assessment of proarrhythmic risk indicates that azimilide carries a low potential for inducing Torsades de Pointes (TdP) relative to other class III agents like sotalol and dofetilide [1]. This class-level inference is supported by clinical trial safety data. In the A-COMET-II trial, Torsade de pointes was reported in 5 patients in the azimilide group (incidence of approximately 2.4% among 211 patients randomized) [2]. A separate canine model study of TdP arrhythmias in dogs with chronic complete AV-block found a comparable incidence of TdP for azimilide (5/9 dogs) and dofetilide (6/9 dogs) [3]. However, the overall clinical perception, based on cumulative trial data, is that azimilide is associated with a lower incidence of serious proarrhythmic events than sotalol [2].

Cardiac Safety Proarrhythmia Torsades de Pointes

Predictable Pharmacokinetics: Long Half-Life and Once-Daily Dosing Advantage Over Sotalol

Azimilide dihydrochloride possesses a favorable and predictable pharmacokinetic profile that supports convenient once-daily oral dosing, a significant practical advantage over comparator agents like sotalol which requires twice-daily administration [1]. Following oral administration, azimilide is well absorbed with an absolute bioavailability of approximately 85% [2]. The drug is characterized by a long elimination half-life of roughly 114 hours (range 78.8 to 114 hours across studies), allowing for stable plasma concentrations with once-daily dosing [2][3]. Peak plasma concentrations are reached within 6-8 hours [2]. In contrast, sotalol has a shorter elimination half-life of approximately 12 hours, necessitating a twice-daily (b.i.d.) dosing schedule [1].

Pharmacokinetics Drug Development Dosing Regimen

Favorable Safety Profile: Absence of Amiodarone-Like Organ Toxicities

A key differentiator for azimilide dihydrochloride is its safety profile, particularly when compared to the broad-spectrum class III agent amiodarone [1]. Amiodarone is associated with significant extra-cardiac toxicities, including pulmonary fibrosis, thyroid dysfunction, and corneal microdeposits, which limit its long-term use [1]. In contrast, long-term clinical studies of azimilide in over 800 patients with supraventricular arrhythmias have not shown evidence of pulmonary or ocular toxicity, which are hallmark adverse effects of amiodarone [1]. This represents a class-level inference of a distinct and improved safety margin for chronic administration in research settings.

Drug Safety Toxicology Comparative Safety

Targeted Research and Industrial Application Scenarios for Azimilide Dihydrochloride Based on Quantitative Evidence


Investigating Rate-Independent Atrial Refractoriness in Preclinical AF Models

For researchers studying the electrophysiological mechanisms of atrial fibrillation (AF), azimilide dihydrochloride serves as a critical tool due to its rate-independent effects on atrial effective refractory period (ERP). As demonstrated in a direct comparison with dofetilide, azimilide increased ERP by 38±6% at a basic cycle length (BCL) of 400 ms and maintained a 35±10% increase at a faster rate of 200 ms, whereas dofetilide's effect dropped from 51±3% to 17±3% over the same range [1]. This property, coupled with its dual IKr/IKs blockade [2], makes azimilide the preferred agent for experiments designed to assess the importance of reverse use-dependence in AF termination and maintenance, and for developing new therapies that aim to circumvent this limitation of pure IKr blockers.

Clinical Trial Design for Persistent AF: Benchmarking Against Sotalol Efficacy

For clinical trialists and drug developers designing protocols for persistent AF, the A-COMET-II trial provides essential benchmark data [1]. The study showed that azimilide (125 mg o.d.) demonstrated a median time to AF recurrence of 14 days, with 19% of patients maintaining sinus rhythm at 26 weeks. This data can serve as an active control or reference point when evaluating novel antiarrhythmic agents. Furthermore, the direct comparison with sotalol (median time to recurrence 28 days, 33% maintenance) quantifies the relative efficacy gap, informing power calculations and expected effect sizes for future studies that might combine agents with complementary mechanisms to achieve higher efficacy rates [1].

Long-Term In Vivo Studies Requiring Convenient Once-Daily Oral Dosing

For chronic in vivo studies in animal models of cardiovascular disease, the pharmacokinetic profile of azimilide dihydrochloride offers a significant operational advantage. Its long elimination half-life of approximately 114 hours supports once-daily oral dosing, ensuring stable and predictable plasma concentrations [1][2]. This simplifies dosing regimens, reduces animal handling stress, and minimizes potential variability associated with twice-daily dosing schedules required for agents like sotalol (t½ ~12h) [1]. This logistical benefit makes azimilide a cost-effective and methodologically sound choice for long-term efficacy and safety studies in appropriate models.

Safety Pharmacology and Toxicology Studies for Class III Agent Benchmarking

Azimilide dihydrochloride is a valuable comparator compound for safety pharmacology and toxicology programs. Its dual IKr/IKs channel blocking mechanism [1] and associated low potential for Torsades de Pointes compared to sotalol [2] allow it to serve as a reference for a potentially safer class III electrophysiological profile. Furthermore, its documented lack of amiodarone-like pulmonary and ocular toxicities [3] makes it a clean control agent for studies investigating the extra-cardiac side effects of antiarrhythmic drugs. Using azimilide as a comparator can help researchers deconvolute whether observed toxicities in novel drug candidates are mechanism-based or compound-specific.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azimilide (Dihydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.